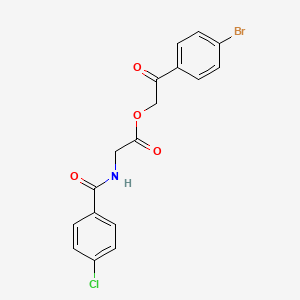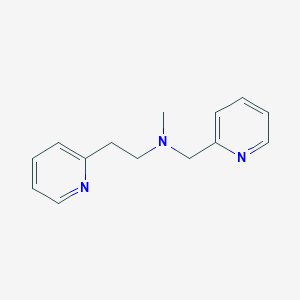
2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate typically involves multi-step organic reactions. One common method includes the acylation of 4-bromobenzene with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate include:
2-(4-Bromophenyl)-2-oxoethyl acetate: Lacks the chlorobenzoyl group, making it less versatile in certain synthetic applications.
2-(4-Chlorophenyl)-2-oxoethyl ((4-bromobenzoyl)amino)acetate: The positions of the bromine and chlorine substituents are reversed, which can affect the compound’s reactivity and interaction with biological targets.
2-(4-Bromophenyl)-2-oxoethyl ((4-methylbenzoyl)amino)acetate: The methyl group provides different electronic and steric effects compared to the chlorine substituent, leading to variations in chemical behavior and biological activity.
Properties
Molecular Formula |
C17H13BrClNO4 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C17H13BrClNO4/c18-13-5-1-11(2-6-13)15(21)10-24-16(22)9-20-17(23)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23) |
InChI Key |
VEQFRMXALVNGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B11108723.png)
![6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11108726.png)
![4-(Azepan-1-yl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B11108742.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11108745.png)
![2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11108751.png)
![Benzaldehyde, 4-pentyloxy-, [6-(1-piperidyl)pyrimidin-4-yl]hydrazone](/img/structure/B11108754.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11108766.png)
![N-(4-bromophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B11108774.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11108782.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11108788.png)
![2-ethoxy-6-iodo-4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11108790.png)
![1-[(3-Methyl-1,2-oxazol-5-YL)methyl]-3-(propan-2-YL)urea](/img/structure/B11108800.png)
